3-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)-N-propylthiophene-2-carboxamide
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Overview
Description
The compound “3-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)-N-propylthiophene-2-carboxamide” is a complex organic molecule. It is related to a class of compounds known as piperazines . Piperazines and their derivatives show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives, such as the compound , has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The piperazine ring, the sulfonyl group, and the carboxamide group all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, given the variety of functional groups present in the molecule. For instance, the piperazine ring could undergo reactions such as cyclization with sulfonium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, the presence of the piperazine ring could influence its solubility and reactivity .Scientific Research Applications
Lewis Basic Catalysts
Piperazine derivatives have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The presence of an arene sulfonyl group has been critical for achieving high enantioselectivity, showcasing potential applications in asymmetric synthesis and catalysis (Zhouyu Wang et al., 2006).
Melanocortin-4 Receptor Ligands
Research on piperazinebenzylamine derivatives from trans-4-(4-chlorophenyl)tetrahydrothiophene-3-carboxylic acid and its derivatives highlighted their binding affinities at the human melanocortin-4 receptor. This suggests potential applications in the development of treatments for conditions influenced by this receptor, such as obesity or metabolic syndromes (Joe A. Tran et al., 2008).
Antimicrobial Agents
A series of novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and exhibited potent inhibitory activity against various bacteria, indicating their potential as antimicrobial agents (B. Krishnamurthy et al., 2011).
Alzheimer’s Disease Treatment
The synthesis and evaluation of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide aimed at new drug candidates for Alzheimer’s disease highlight the therapeutic potential of sulfonyl-piperazine derivatives in neurodegenerative disease treatment (A. Rehman et al., 2018).
Anticancer Activities
A study on the synthesis and biological screening of piperazine-1-yl-aroylamino/aryl sulphonamide/5-oxo-imidazolines explored their biological activity against bacteria and fungi, with some showing moderate activity, suggesting potential applications in developing anticancer and antibacterial agents (J.V.Guna et al., 2009).
Future Directions
properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-propylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S2/c1-2-8-20-18(23)17-16(7-13-26-17)27(24,25)22-11-9-21(10-12-22)15-5-3-14(19)4-6-15/h3-7,13H,2,8-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNDMHOKZFMZLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide |
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